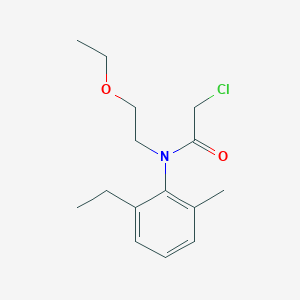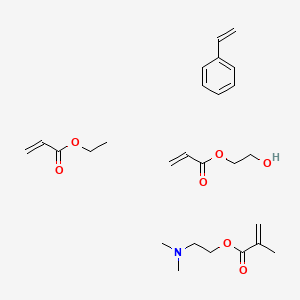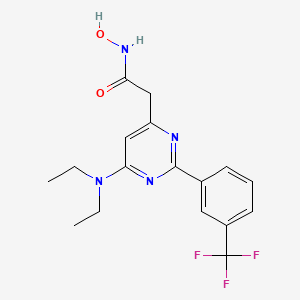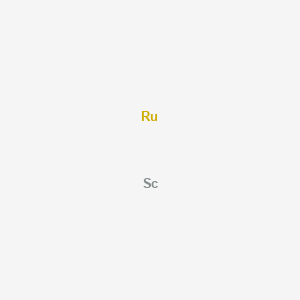
Ruthenium--scandium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium–scandium (1/1) is an intermetallic compound formed by the combination of ruthenium and scandium in a 1:1 atomic ratio. Ruthenium is a member of the platinum group metals, known for its catalytic properties and resistance to corrosion. Scandium, on the other hand, is a rare earth element with unique properties that make it valuable in various high-tech applications. The combination of these two elements results in a compound with unique physical and chemical properties, making it of interest in both scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–scandium (1/1) typically involves high-temperature methods. One common approach is the direct reaction of elemental ruthenium and scandium at elevated temperatures. The elements are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out in a furnace at temperatures ranging from 1000°C to 1500°C .
Industrial Production Methods: In industrial settings, the production of ruthenium–scandium (1/1) may involve the use of advanced metallurgical techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The resulting alloy is then subjected to further processing, such as annealing, to achieve the desired microstructure and properties .
Chemical Reactions Analysis
Types of Reactions: Ruthenium–scandium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ruthenium can react with oxygen to form ruthenium oxides, while scandium can form scandium oxides under similar conditions .
Common Reagents and Conditions:
Oxidation: Ruthenium reacts with oxygen at elevated temperatures to form ruthenium dioxide (RuO₂). Scandium also forms scandium oxide (Sc₂O₃) when exposed to oxygen.
Reduction: Both ruthenium and scandium can be reduced using hydrogen gas at high temperatures to yield the pure metals.
Major Products: The major products of these reactions include various oxides, halides, and other coordination compounds of ruthenium and scandium .
Scientific Research Applications
Ruthenium–scandium (1/1) has a wide range of applications in scientific research due to its unique properties:
Catalysis: Ruthenium is known for its catalytic properties, and the addition of scandium can enhance these properties.
Materials Science: The compound’s unique combination of properties makes it valuable in the development of advanced materials, including high-strength alloys and coatings.
Biomedical Applications: Ruthenium compounds have shown promise in medical applications, including as antimicrobial agents and in cancer therapy.
Mechanism of Action
The mechanism of action of ruthenium–scandium (1/1) in catalytic and biomedical applications involves several molecular targets and pathways:
Catalysis: In catalytic applications, ruthenium–scandium (1/1) acts as a heterogeneous catalyst, providing active sites for chemical reactions.
Biomedical Applications: Ruthenium compounds are known to interact with DNA and other biomolecules, disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
Ruthenium–scandium (1/1) can be compared with other intermetallic compounds and alloys involving ruthenium and scandium:
Ruthenium–Rhodium: Both ruthenium and rhodium are platinum group metals with excellent catalytic properties.
Ruthenium–Osmium: Osmium is another platinum group metal with similar properties to ruthenium.
Scandium–Titanium: Scandium–titanium alloys are known for their high strength and lightweight properties.
Properties
CAS No. |
39388-94-8 |
|---|---|
Molecular Formula |
RuSc |
Molecular Weight |
146.0 g/mol |
IUPAC Name |
ruthenium;scandium |
InChI |
InChI=1S/Ru.Sc |
InChI Key |
FQTSENLSXYSRGN-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


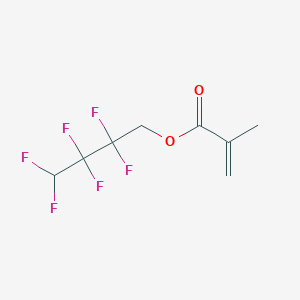
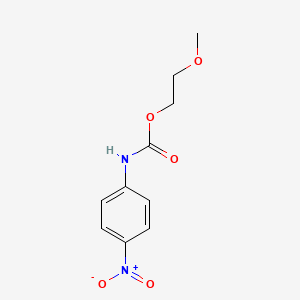
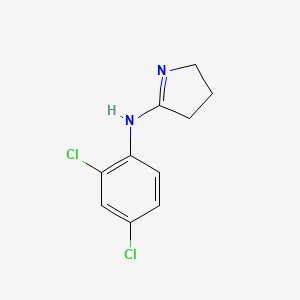
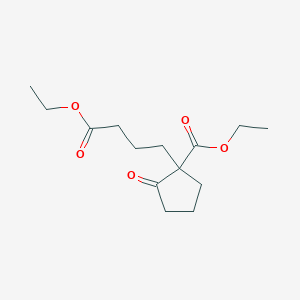
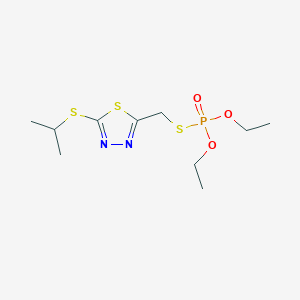
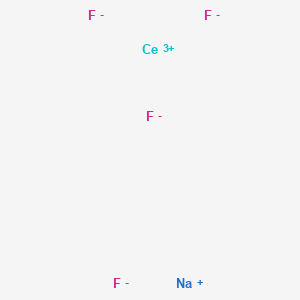

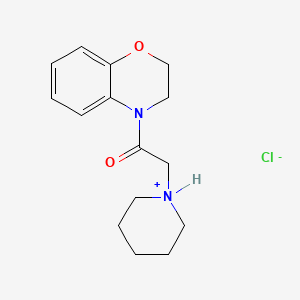
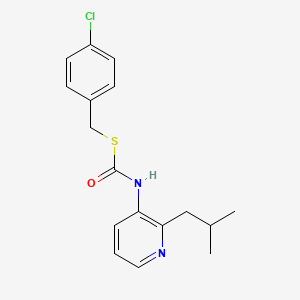
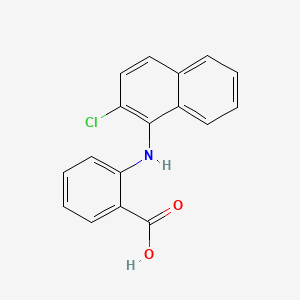
![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
